(2-Aminophenyl)acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of "(2-Aminophenyl)acetonitrile" and its derivatives often involves green chemistry protocols, as demonstrated by Brahmachari et al. (2015), where a fluorinated α-aminonitrile compound was synthesized with environmental considerations in mind (Brahmachari et al., 2015). Other methodologies include the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions, offering a concise synthesis route for related compounds (Bo Wu et al., 2014).
Molecular Structure Analysis
The molecular structure of α-aminonitrile compounds, including "(2-Aminophenyl)acetonitrile", is typically characterized using spectroscopic methods and X-ray crystallography. Brahmachari et al. (2015) provided detailed spectral and X-ray crystallographic analyses, revealing the compound's crystalline structure in the orthorhombic space group Pbca (Brahmachari et al., 2015).
Chemical Reactions and Properties
"(2-Aminophenyl)acetonitrile" undergoes various chemical reactions, showcasing its versatility as a synthetic intermediate. Examples include its use in the one-pot synthesis of 2-aminoquinoline-based alkaloids (T. Tomioka et al., 2012) and in the enantioselective synthesis of α,α-disubstituted α-amino acids (Shaoquan Lin et al., 2016).
Physical Properties Analysis
The physical properties of "(2-Aminophenyl)acetonitrile" derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. Spectroscopic characterization, including FT-IR and NMR analyses, provides insights into these properties by comparing calculated spectra with experimental observations, as discussed by Brahmachari et al. (2015) (Brahmachari et al., 2015).
Chemical Properties Analysis
The chemical reactivity and properties of "(2-Aminophenyl)acetonitrile" are analyzed through various molecular descriptors and reactivity surfaces. These analyses help explain the compound's behavior in different chemical reactions and its interactions with enzymes, as seen in the molecular docking study of Brahmachari et al. (2015) (Brahmachari et al., 2015).
Scientific Research Applications
Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis .
Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . This review discusses the research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis .
The bond dissociation energy D (H-CH2CN) equals 4.03 ± 0.09 eV, and D (CH3-CN) equals 5.36 ± 0.03 eV . Furthermore, the methyl proton of acetonitrile is faintly acidic with pKa = 31.3 in DMSO . This means that acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . Additionally, the cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates CN or CH2CN radicals . Therefore, acetonitrile can be used as an important synthon in many types of organic reactions .
Because of its enrichment, low price, and excellent solvent properties, acetonitrile has been widely applied as a common solvent in organic synthesis .
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Organic Synthesis : Acetonitrile, including derivatives like 2-Aminophenylacetonitrile, is widely used as a common solvent in organic synthesis due to its enrichment, low price, and excellent solvent properties . It is also an important synthetic intermediate and often used as a source of nitrogen for the preparation of typical nitrogen-containing compounds .
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Synthesis of Benzoxazoles : 2-Aminophenylacetonitrile can be used as a precursor in the synthesis of benzoxazoles . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
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Pesticide Detection : A covalent organic framework–based strategy was designed for label-free colorimetric detection of pesticides . The pesticide-aptamer complex can inhibit the oxidase activity of the framework and reduce the absorbance at 650 nm in UV–Vis spectrum . This method displayed high sensitivity and selectivity . For example, the limit of detection for fipronil was 2.7 ng/mL and the linear range was 5 –500,000 ng/mL . The strategy was successfully applied to the detection of pesticides with good recovery .
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Synthesis of β-amino alcohols : A metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines provides β-amino alcohols in high yields with excellent regioselectivity . This epoxide ring-opening protocol can be used for the introduction of amines in natural products .
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Epoxidation of Allylic Alcohols : Research studies on the epoxidation of allyl alcohol, methallyl alcohol, crotyl alcohol and 1-butene-3-ol over the titanosilicate catalysts have been conducted . The studies were carried out in an acetonitrile medium and in water .
Safety And Hazards
properties
IUPAC Name |
2-(2-aminophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDPYYUISNUGGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183888 | |
Record name | (2-Aminophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminophenyl)acetonitrile | |
CAS RN |
2973-50-4 | |
Record name | 2-Aminobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2973-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Aminophenyl)acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Aminophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-aminophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2-AMINOPHENYL)ACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PE7ZN32FVB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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